Vintafolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vintafolide is an investigational targeted cancer therapeutic currently under development by Endocyte and Merck & Co. It is a small molecule drug conjugate designed to target the folate receptor, which is overexpressed on certain cancers, such as ovarian cancer. The compound consists of a small molecule targeting the folate receptor and a potent chemotherapy drug, vinblastine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vintafolide is synthesized by conjugating a folate-targeting ligand to the chemotherapy drug vinblastine. The synthesis involves multiple steps, including the preparation of the folate ligand, the linker, and the vinblastine derivative. The final conjugation step involves the formation of a stable bond between the folate ligand and the vinblastine derivative through a linker .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of the folate ligand, linker, and vinblastine derivative, followed by their conjugation under controlled conditions. The process requires stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Vintafolide undergoes various chemical reactions, including:
Substitution Reactions: The folate ligand is attached to the vinblastine derivative through a substitution reaction involving the linker.
Common Reagents and Conditions:
Reagents: Folate ligand, vinblastine derivative, linker molecules.
Conditions: Controlled pH, temperature, and solvent conditions to ensure the stability of the conjugate.
Major Products: The major product of the reaction is the this compound conjugate, which consists of the folate ligand, linker, and vinblastine derivative .
Scientific Research Applications
Vintafolide has several scientific research applications, including:
Chemistry: Used as a model compound for studying targeted drug delivery systems.
Biology: Investigated for its ability to selectively target cancer cells expressing the folate receptor.
Medicine: Under clinical trials for the treatment of ovarian cancer and non-small-cell lung carcinoma.
Industry: Potential use in the development of targeted cancer therapies.
Mechanism of Action
Vintafolide minimizes off-target toxicity by delivering the vinca molecule directly and specifically to cancer cells that over-express the folate receptor. Once delivered to the cancer cell surface, this compound is internalized into the cancer cell via endocytosis, a natural cellular process. Inside the cell, the linker releases the chemotherapy drug, which kills the cancer cell .
Comparison with Similar Compounds
Farletuzumab: A monoclonal antibody targeting the folate receptor.
IMGN853: An antibody-drug conjugate targeting the folate receptor.
Uniqueness of Vintafolide: this compound is unique due to its small molecule drug conjugate structure, which allows for selective delivery of the chemotherapy drug to cancer cells expressing the folate receptor. This targeted approach minimizes off-target toxicity and enhances the efficacy of the treatment .
Properties
CAS No. |
742092-03-1 |
---|---|
Molecular Formula |
C86H109N21O26S2 |
Molecular Weight |
1917.0 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C86H109N21O26S2/c1-6-82(129)35-42-36-85(78(127)132-5,64-47(21-26-106(39-42)41-82)46-12-8-9-13-50(46)95-64)49-30-48-57(34-58(49)131-4)105(3)75-84(48)23-27-107-25-11-22-83(7-2,74(84)107)76(125)86(75,130)77(126)103-104-81(128)133-28-29-134-135-40-56(73(123)124)100-70(119)55(33-62(113)114)99-69(118)54(32-61(111)112)98-67(116)51(14-10-24-90-79(87)88)96-68(117)53(31-60(109)110)94-59(108)20-19-52(72(121)122)97-66(115)43-15-17-44(18-16-43)91-37-45-38-92-65-63(93-45)71(120)102-80(89)101-65/h8-9,11-13,15-18,22,30,34,38,42,51-56,74-76,91,95,125,129-130H,6-7,10,14,19-21,23-29,31-33,35-37,39-41H2,1-5H3,(H,94,108)(H,96,117)(H,97,115)(H,98,116)(H,99,118)(H,100,119)(H,103,126)(H,104,128)(H,109,110)(H,111,112)(H,113,114)(H,121,122)(H,123,124)(H4,87,88,90)(H3,89,92,101,102,120)/t42-,51-,52-,53-,54-,55-,56-,74-,75+,76+,82-,83+,84+,85-,86-/m0/s1 |
InChI Key |
KUZYSQSABONDME-QRLOMCMNSA-N |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NNC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)CC)OC)C(=O)OC)O |
Pictograms |
Irritant; Health Hazard |
sequence |
XXDRDDX |
Synonyms |
(2R,3Z,5S,6Z,8S,9Z,11S,12Z,14S,15Z,19S)-5,8,14-tris(carboxymethyl)-2-(((2-((E)-((Z)-(((3aR,3a1S,4R,5S,5aR,10bR)-3a-ethyl-9-((5S,7R,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-2,4,5,6,7,8,9,10-octahydro-1H-3,7-methano[1]azacycloundecino[5,4-b]indol-9-yl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.